8-Fluoro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,6-naphthyridine can be achieved through several methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of mild reaction conditions, are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Substitution reactions, such as arylation, can introduce different substituents to the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Arylboronic acids are commonly used in substitution reactions to introduce aryl groups.
Major Products Formed
The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
8-Fluoro-1,6-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Fluoro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, certain derivatives of naphthyridines act as inhibitors of DNA gyrase, an essential bacterial enzyme, thereby exhibiting antibacterial properties . The specific functionalization of the naphthyridine core can lead to different biological activities, such as anti-HIV and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities.
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
1,7-Naphthyridine: Studied for its potential in medicinal chemistry
Uniqueness
8-Fluoro-1,6-naphthyridine is unique due to the presence of the fluorine atom at the 8th position, which enhances its chemical stability and biological activity. This fluorine substitution can significantly alter the compound’s pharmacokinetic properties, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C8H5FN2 |
---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
8-fluoro-1,6-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H |
InChI Key |
UWSPGEMZJWRBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.